molecular formula C11H15NO2 B3257129 Methyl 2-amino-2-methyl-3-phenylpropanoate CAS No. 28385-45-7

Methyl 2-amino-2-methyl-3-phenylpropanoate

Cat. No.: B3257129
CAS No.: 28385-45-7
M. Wt: 193.24 g/mol
InChI Key: DAOFJPZFGBKAMZ-UHFFFAOYSA-N
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Description

α,α-Disubstituted α-amino acids are derivatives of standard amino acids where the α-hydrogen atom is replaced by an additional substituent, creating a quaternary α-carbon. Their esters, such as methyl 2-amino-2-methyl-3-phenylpropanoate, are crucial building blocks in synthetic chemistry. This specific compound is a derivative of the amino acid phenylalanine, featuring a methyl group as the second substituent at the α-carbon. nih.govmedchemexpress.combritannica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-methyl-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOFJPZFGBKAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64282-11-7
Record name methyl 2-amino-2-methyl-3-phenylpropanoate
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Advanced Synthetic Methodologies for Methyl 2 Amino 2 Methyl 3 Phenylpropanoate and Its Enantiomers

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure α,α-disubstituted amino acids, which is essential for their application in pharmaceuticals and material science. Methodologies have evolved from classical approaches to sophisticated catalytic systems that offer high efficiency and stereoselectivity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product.

One strategy involves the use of chiral cyclic 1,2-diols as auxiliaries for the synthesis of optically active α-ethylated α,α-disubstituted amino acids. jst.go.jpnih.gov This approach has been instrumental in studying the conformational preferences of peptides composed of these unique amino acids. jst.go.jpnih.gov

More recently, gold redox catalysis has been employed in conjunction with a chiral oxazolidinone auxiliary for the facile asymmetric synthesis of α,α-disubstituted amino acid derivatives. acs.orgacs.org In this method, an ynamide substrate is treated with an aryl diazonium salt in the presence of a gold(I) catalyst. This process involves the formation of a vinyl gold intermediate, which then undergoes nucleophilic addition and redox catalysis to generate an α-diazo amide. acs.orgacs.org The use of a specific oxazolidinone auxiliary directs the stereochemical outcome, leading to high diastereoselectivity and enantiomeric excess. acs.orgacs.org The resulting products can be easily derivatized to afford α,α-disubstituted peptides. acs.org

Table 1: Gold-Catalyzed Asymmetric Synthesis of α,α-Disubstituted Diazo Carboxylate Amides acs.orgacs.org
Ynamide SubstrateAryl Diazonium SaltCatalyst SystemDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Yield
N-Protected YnamideAryl Diazonium SaltPCy3AuCl, Li2CO3>20:199%Up to 90%

Enantioselective catalysis is a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product. This has become the preferred method for synthesizing complex molecules like Methyl 2-amino-2-methyl-3-phenylpropanoate.

Catalytic asymmetric alkylation involves the enantioselective addition of an alkyl group to a prochiral nucleophile. While direct alkylation to form a quaternary amino acid is challenging, related strategies have been developed. For instance, organocatalysis has been used for the direct asymmetric functionalization of C(sp³)–H bonds. nih.gov An efficient asymmetric allylic alkylation of 2-methyl-3-nitroindoles with Morita-Baylis-Hillman carbonates has been achieved using a chiral biscinchona alkaloid catalyst, demonstrating the potential of this approach for creating complex stereocenters. nih.gov

The enantioselective Michael addition, or conjugate addition, is a powerful tool for C-C bond formation. In the context of α,α-disubstituted amino acid synthesis, this often involves the addition of a nucleophile to an α-iminoester or a related Michael acceptor.

One documented approach provides an enantioselective route to α,α-disubstituted α-amino acids through the direct catalytic addition of acetonitrile (B52724) to α-iminoesters that bear an N-thiophosphinoyl group. rsc.org This reaction is catalyzed by chiral N-heterocyclic carbene complexes of iridium, which facilitate the generation of an α-cyanocarbanion from acetonitrile and its subsequent enantioselective addition to the imine. rsc.org

Another effective strategy is the cyclopropenimine-catalyzed Michael addition of amino ester imines to acrylate (B77674) acceptors. nih.govbeilstein-journals.org This method allows for the synthesis of α-substituted glutamate (B1630785) derivatives with enantioselectivities up to 94%. nih.gov The choice of catalyst and the substitution pattern on the imine are critical for achieving high selectivity. nih.gov This approach represents a significant advancement over previous methods that had limited success. nih.govbeilstein-journals.org Additionally, highly enantioselective Michael additions of α,α-disubstituted aldehydes to acceptors like nitroolefins and maleimides have been developed using chiral primary amine-thiourea or amine-guanidine organocatalysts, yielding products with excellent enantioselectivities (up to 99% ee). researchgate.netresearchgate.net

Table 2: Cyclopropenimine-Catalyzed Enantioselective Michael Addition nih.gov
Imine SubstrateMichael AcceptorCatalystConversionEnantiomeric Excess (ee)
Alanine-derived imineAcrylateCyclopropenimine 490%84%
Alanine-derived imineAcrylateAminoindanol-derived catalyst 5>95%89%

Phase-transfer catalysis (PTC) is a methodology that facilitates the reaction between reactants located in different immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other. In asymmetric PTC, a chiral catalyst is used to control the stereochemistry of the product.

This technique has been applied to the synthesis of amino acids. For example, the enantioselective addition of an alanine (B10760859) imine derivative has been attempted using phase-transfer catalysis, although the selectivity achieved was moderate (64% ee). nih.govbeilstein-journals.org More advanced bifunctional phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium salts and Takemoto's bifunctional organocatalysts, have shown high efficacy in other asymmetric transformations, including the synthesis of biologically active isoindolinones. nih.govnih.gov These catalysts possess both a phase-transfer-mediating quaternary ammonium group and a hydrogen-bond-donating moiety (e.g., a thiourea (B124793) group), which work in concert to activate the reactants and control the stereochemical outcome. nih.gov

Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling new reaction pathways under mild conditions. diva-portal.org This approach has been successfully applied to the stereoselective synthesis of unnatural α-amino acids. chemrxiv.orgnih.gov

A key protocol involves the stereoselective addition of a carbon-centered radical to a chiral glyoxylate-derived N-sulfinyl imine. nih.govchemrxiv.org The reaction uses an organic acridinium-based photocatalyst which, upon excitation by visible light, becomes highly oxidizing. chemrxiv.org It can then abstract an electron from a deprotonated carboxylic acid, which serves as the radical precursor. chemrxiv.org The resulting carbon-centered radical adds to the chiral imine in a stereocontrolled fashion, ultimately yielding highly functionalized α-amino acids that are difficult to prepare via traditional methods. nih.govchemrxiv.org

Table 3: Photoredox-Catalyzed Synthesis of Unnatural α-Amino Acids nih.govchemrxiv.org
Radical Precursor (Carboxylic Acid)AcceptorPhotocatalystResulting Amino Acid DerivativeDiastereomeric Ratio (d.r.)
Various aliphatic and aromatic carboxylic acidsChiral N-sulfinyl imineMes-Me2Acr-PhHighly functionalized α-amino acidsGenerally high

A synergistic approach combining visible-light photoredox catalysts with engineered enzymes has also been developed. nih.gov This photobiocatalytic method enables the convergent and stereoselective preparation of valuable non-canonical amino acids, including those with α-tetrasubstituted stereocenters, with excellent enantio- and diastereocontrol. nih.gov

Enantioselective Catalysis for Carbon-Carbon Bond Formation

Rhodium-Catalyzed Cycloaddition Approaches for α,α-Disubstituted Amino Acids

Rhodium-catalyzed cycloaddition reactions represent a powerful strategy for the construction of complex cyclic and aromatic systems. In the context of α,α-disubstituted amino acid synthesis, the [2+2+2] cycloaddition has emerged as a notable method. This reaction typically involves the cyclotrimerization of three unsaturated components, such as alkynes and alkenes, to form a six-membered ring.

A key application of this methodology is the reaction of α,ω-diynes with protected dehydroamino acid derivatives. jst.go.jp In this approach, a rhodium catalyst facilitates the co-cyclization of the diyne with the double bond of the dehydroamino acid. This transformation constructs a substituted aromatic ring fused to the amino acid backbone, directly installing the α,α-disubstitution pattern. The reaction conditions are generally mild, and the use of chiral rhodium catalysts can induce high levels of enantioselectivity. jst.go.jpelsevierpure.com For instance, Rh-catalyzed [2+2+2] cycloaddition of 1,6-diynes with protected dehydroamino acids has been shown to produce α,α-disubstituted α-amino acids enantioselectively. jst.go.jp Another variation involves the [2+2+2] cycloaddition of diynes and 2-oxazolone, which, after a facile decarboxylation, yields substituted aniline (B41778) products that can be precursors to the target amino acids. nih.gov

Reaction Type Reactants Catalyst System Key Feature
[2+2+2] Cycloaddition1,6-Diyne + Protected Dehydroamino AcidChiral Rhodium ComplexEnantioselective formation of aromatic α,α-disubstituted amino acids. jst.go.jp
[2+2+2] CycloadditionDiyne + 2-OxazoloneRhodium Catalyst (e.g., 3 mol %)Forms substituted anilines via decarboxylation of the initial adduct. nih.gov

Stereoselective Hydroamination and other Catalytic Addition Reactions

Stereoselective hydroamination involves the direct addition of an N-H bond across a carbon-carbon double or triple bond and is an atom-economical method for synthesizing amines and their derivatives. Rhodium-catalyzed hydroamination of tertiary allylic trichloroacetimidates with aromatic amines provides an efficient route to α,α-disubstituted allylic aryl amines, which are versatile precursors. nih.gov This method demonstrates high regioselectivity and is applicable to a range of unactivated primary and secondary amines. nih.gov

Beyond hydroamination, other catalytic addition reactions have been developed, notably dual-catalyst systems that enable highly stereoselective transformations. A Pd/Cu dual catalysis system has been successfully applied to the asymmetric α-allylation of Schiff base-activated amino acids. acs.org This method allows for the synthesis of a variety of non-coded α,α-dialkyl α-amino acids with high yields and excellent enantioselectivities (up to >99% ee). acs.org Similarly, a stereodivergent Cu/Ir dual catalysis has been developed for the α-allylation of aldimine esters, enabling the preparation of all four possible stereoisomers of products with two contiguous stereogenic centers from the same starting materials by simply choosing the appropriate pair of chiral catalysts. acs.org

Biocatalysis offers another powerful approach. The use of enzymes like transaminases can achieve dynamic kinetic resolution (DKR) for the synthesis of β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov An aromatic amino acid aminotransferase (ArAT) can convert an α-keto acid precursor into the desired L-amino acid with high stereocontrol. nih.gov

Catalytic Method Reactants Catalyst(s) Product Type Key Outcome
Rh-Catalyzed AminationTertiary Allylic Trichloroacetimidate + Aromatic AmineRhodium Complexα,α-Disubstituted Allylic Aryl AmineHigh regioselectivity. nih.gov
Pd/Cu Dual CatalysisSchiff Base (from Amino Acid) + Allylic CarbonatePd Complex + Cu Complexα,α-Dialkyl α-Amino AcidHigh enantioselectivity (up to >99% ee). acs.org
Cu/Ir Dual CatalysisAldimine Ester + Allylic CarbonateChiral Cu Complex + Chiral Ir Complexα,α-Disubstituted α-Amino AcidStereodivergent synthesis of all four stereoisomers. acs.org
Biocatalytic DKRα-Keto AcidTransaminase (e.g., TtArAT)β-Branched Aromatic α-Amino AcidHigh diastereo- and enantioselectivity. nih.gov

Diastereoselective Synthesis Methodologies

Template-Directed Diastereoselective Reactions utilizing Homochiral Auxiliaries (e.g., Diketopiperazine Templates)

The use of homochiral auxiliaries offers a robust strategy for controlling stereochemistry. Diketopiperazines (DKPs), cyclic dipeptides, are particularly effective as chiral templates for the asymmetric synthesis of α,α-disubstituted amino acids. rsc.orgugr.es The synthesis typically begins with a DKP template derived from a chiral amino acid, such as (S)-valine. rsc.org

The process involves the sequential alkylation of the DKP scaffold. First, the DKP is mono-alkylated to introduce one substituent. Subsequent deprotonation forms a chiral enolate, which then reacts with a second electrophile (e.g., an alkyl halide) to install the second substituent at the α-carbon. The stereochemical outcome of the second alkylation is directed by the resident chiral center of the template, leading to the formation of the quaternary stereocenter with a high degree of diastereoselectivity. rsc.org Studies have shown that this method can achieve excellent levels of diastereoselectivity (>90% de). rsc.org Finally, hydrolysis of the DKP template liberates the desired homochiral quaternary amino acid, often with very high enantiomeric excess (>98% ee). rsc.orgrsc.org

Template Reaction Sequence Diastereoselectivity (de) Enantiomeric Excess (ee) Reference
(S)-Valine-derived DKPSequential enolate alkylations>90%>98% rsc.orgrsc.org
Mono-lactim ether DKPEnolate alkylationMajor diastereoisomer is trans-(3R,6S)Not specified rsc.org

Substrate-Controlled Diastereoselection in Synthetic Sequences

In substrate-controlled diastereoselection, a chiral element covalently attached to the substrate directs the stereochemical course of a reaction. This is often achieved using a removable chiral auxiliary. A prominent example is the use of oxazolidinone auxiliaries, famously developed by Evans. Recently, this concept has been applied in a gold-catalyzed asymmetric synthesis of α,α-disubstituted amino acid derivatives. acs.orgacs.org In this process, a chiral oxazolidinone auxiliary is attached to the substrate. The subsequent gold-catalyzed reaction sequence proceeds with high stereoselectivity, dictated by the auxiliary, achieving diastereomeric ratios greater than 20:1 and an enantiomeric excess of 99%. acs.orgacs.org

Another effective chiral auxiliary is N-tert-butanesulfinamide. Chiral N-tert-butanesulfinyl imines, derived from aldehydes, can undergo stereodivergent allylation reactions. nih.gov The configuration of the newly formed stereocenter is controlled by the chirality of the sulfinamide auxiliary and the reaction conditions, allowing access to different stereoisomers from the same auxiliary. nih.gov

Diastereoselective Conjugate Reduction Strategies

Diastereoselective conjugate reduction is a key method for creating stereocenters via the reduction of an α,β-unsaturated system. While direct conjugate reduction is one approach, a related and powerful strategy is the diastereoselective conjugate addition to an α,β-unsaturated carbonyl compound.

A notable example is the stereospecific Michael addition of stereodefined α-aminoalkyl-H-phosphinates to acrylates. acs.org This reaction forms the basis for synthesizing dipeptide analogues and can be adapted for α,α-disubstituted amino acid precursors. The stereochemistry of the starting phosphinate directs the formation of the new stereocenter during the conjugate addition. Subsequent diastereoselective alkylation at the β'-position can further elaborate the molecule. acs.org Another advanced strategy involves the organocatalytic 1,6-conjugate addition of glycine (B1666218) derivatives to para-quinone methides, which proceeds with both high diastereoselectivity and enantioselectivity under phase-transfer catalysis conditions to assemble unsymmetric β,β-diaryl-α-amino acid esters. exlibrisgroup.com

Resolution Techniques for Racemic this compound and its Precursors

When stereoselective syntheses are not employed or are imperfect, the resolution of racemic mixtures is necessary to obtain pure enantiomers. libretexts.org

Chemical Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid (or its ester derivative) with a pure chiral resolving agent. libretexts.org Since the target compound contains a basic amino group, a chiral acid (e.g., tartaric acid) can be used to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization or chromatography. libretexts.org After separation, an acid or base treatment breaks the salt, liberating the resolved enantiomer and recovering the resolving agent. libretexts.org A novel variation uses PEGylated resolving agents, which can induce a temperature-assisted phase transition of the desired diastereomeric salt, simplifying isolation. nih.gov

Enzymatic Resolution: This technique leverages the high stereospecificity of enzymes. nih.gov For instance, a coupled enzyme system can be used for the deracemization of racemic α-amino acids. A D-amino acid oxidase (DAAO) selectively oxidizes the D-enantiomer to the corresponding α-keto acid. nih.gov A second enzyme, an aminotransferase (AT), then converts the α-keto acid intermediate into the pure L-enantiomer. nih.gov This process constitutes a dynamic kinetic resolution, theoretically allowing for the conversion of the entire racemic mixture into a single, optically pure enantiomer. nih.gov

Chromatographic Resolution: Direct separation of enantiomers can be achieved using chiral chromatography. This involves a stationary phase that is itself chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Crystallization-Based Methods: Beyond diastereomeric salt crystallization, other methods include preferential crystallization, where a saturated solution of the racemate is seeded with crystals of one pure enantiomer, inducing its crystallization. slideshare.net

Resolution Method Principle Example/Key Feature Reference
Diastereomeric Salt FormationReaction with a chiral resolving agent to form separable diastereomers.Use of chiral acids like tartaric acid; separation by crystallization. libretexts.org
Enzymatic Resolution (DKR)Enzymes selectively convert one or both enantiomers.A D-amino acid oxidase (DAAO) and an aminotransferase (AT) convert a racemic mixture to a pure L-amino acid. nih.gov
PEGylated Resolving AgentsTemperature-assisted phase transition of a diastereomeric salt complex for easy separation.Resolution of (rac)-phenylalanine methyl ester with PEGylated-(R)-mandelic acid. nih.gov
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Direct separation of enantiomers. slideshare.net

Chemical Resolution Methods via Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation is a widely used technique for separating enantiomers. pharmtech.com This method involves reacting the racemic amine of this compound with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. libretexts.org

The selection of the appropriate chiral resolving agent and solvent system is crucial for efficient separation. Common resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. wikipedia.orglibretexts.org The process relies on the differential solubility of the resulting diastereomeric salts. wikipedia.org For instance, one diastereomer may be significantly less soluble in a particular solvent and precipitate out, allowing for its isolation by filtration. The other diastereomer remains in the mother liquor. After separation, the individual diastereomers are treated with a base to regenerate the free amine, yielding the separated enantiomers of this compound. libretexts.org The success of this method is often unpredictable and may require empirical screening of various resolving agents and crystallization conditions to achieve high enantiomeric purity. wikipedia.org

A study on the resolution of α-methylbenzylamine with N-tosyl-(S)-phenylalanine demonstrated that the choice of solvent could switch which enantiomer crystallizes as the less-soluble salt. researchgate.net This highlights the importance of solvent selection in optimizing diastereomeric salt resolutions.

Enzymatic Resolution Strategies for Amino Acid Derivatives

Enzymatic resolution offers a green and highly selective alternative to chemical methods for obtaining enantiomerically pure amino acid derivatives. nih.gov Lipases are a class of enzymes that have demonstrated considerable utility in the kinetic resolution of racemic amino acid esters. nih.gov This strategy is based on the principle that one enantiomer of the racemic substrate is a better fit for the enzyme's active site and is therefore converted to a product at a much higher rate than the other enantiomer.

In the context of this compound, a lipase (B570770) can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the unreacted ester enantiomer in high enantiomeric excess. nih.gov For example, lipases such as those from Pseudomonas and Rhizopus species have been shown to selectively hydrolyze L-amino acid esters in aqueous solutions with high reactivity and selectivity. nih.gov

The efficiency and enantioselectivity of enzymatic resolutions can be influenced by several factors, including the choice of enzyme, solvent, and the nature of the ester group. nih.gov For instance, a study on the lipase-catalyzed resolution of homophenylalanine showed that structural changes in the ester moiety affected the stereoselectivity of the lipases. nih.gov Research has also shown that lipases like Candida antarctica lipase A (CAL-A) exhibit excellent activity and enantiodiscrimination in the resolution of cyclic α-amino esters. nih.gov The reaction conditions, such as temperature and the acylating agent used, can also be optimized to enhance the resolution process.

Strategic Implementation of Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry is a fundamental tool in the multi-step synthesis of complex organic molecules like this compound. organic-chemistry.org It involves the temporary modification of a functional group to prevent it from reacting in subsequent synthetic steps. organic-chemistry.org

Amine Protecting Group Selection and Manipulation (e.g., N-Boc, N-Cbz, N-Bz, Schiff Bases)

The protection of the amino group is a critical consideration in the synthesis of amino acid derivatives to prevent undesired side reactions. libretexts.org Carbamates are among the most popular choices for amine protection due to their ease of installation, stability under a wide range of conditions, and selective removal. masterorganicchemistry.com

N-Boc (tert-Butoxycarbonyl): The Boc group is widely used for amine protection. It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.govorganic-chemistry.org The Boc group is stable to most nucleophiles and bases but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com The synthesis of N-Boc protected secondary amines can be achieved through a one-pot tandem direct reductive amination/N-Boc protection procedure. nih.gov

N-Cbz (Benzyloxycarbonyl): The Cbz group, also known as the Z group, is another common amine protecting group. total-synthesis.com It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com A key advantage of the Cbz group is its stability to acidic and basic conditions, while being readily removable by catalytic hydrogenation (e.g., H₂/Pd-C). total-synthesis.comorganic-chemistry.org

N-Bz (Benzoyl): The benzoyl group can also be used to protect amines. It is introduced using benzoyl chloride. However, its removal often requires harsh conditions, which may not be compatible with other functional groups in the molecule.

Schiff Bases: Schiff bases, or imines, are formed by the reaction of the primary amine with an aldehyde or ketone. This can serve as a temporary protecting group. For instance, the formation of an imine with benzaldehyde (B42025) can protect the amino group, which can later be hydrolyzed to regenerate the amine.

Table 1: Common Amine Protecting Groups in Amino Acid Synthesis

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate ((Boc)₂O) Trifluoroacetic acid (TFA), HCl masterorganicchemistry.comorganic-chemistry.org
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate (Cbz-Cl) H₂/Pd-C, HBr in acetic acid total-synthesis.comorganic-chemistry.orggcwgandhinagar.com
Benzoyl Bz Benzoyl chloride Strong acid or base hydrolysis

Ester Protection and Selective Deprotection Strategies

The carboxylic acid functionality of the amino acid is often protected as an ester to prevent its participation in undesired reactions, such as self-condensation during peptide coupling. gcwgandhinagar.com Methyl esters are commonly used for this purpose.

The esterification of amino acids to their corresponding methyl esters can be achieved using various methods. A convenient one-pot procedure involves reacting the amino acid with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl) at room temperature, which gives the methyl ester hydrochloride in good yields. nih.govresearchgate.net Another classical method is the Fischer esterification, using methanol and a catalytic amount of a strong acid like sulfuric acid or gaseous hydrochloric acid. nih.gov

Selective deprotection of the ester group is crucial. Methyl esters can be hydrolyzed back to the carboxylic acid under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent. chimia.ch The choice of base and reaction conditions is important to avoid racemization, particularly in α-substituted amino acids.

Development of Novel and Efficient Synthetic Routes for Academic Research Scale Production

The development of efficient and practical synthetic routes is essential for accessing compounds like this compound for academic research. One approach involves the alkylation of a chiral alanine-derived dianion. A study demonstrated the synthesis of enantiomerically enriched α-methyl amino acids by alkylating a dianion derived from an acyclic, chiral alanine derivative. nih.gov This method provided good diastereomeric ratios and allowed for the synthesis of (S)-α-methylphenylalanine. nih.gov After a single recrystallization, enantiomerically pure product could be obtained. nih.gov

Another strategy is the reductive alkylation of α-amino methyl esters. chimia.ch This involves the reaction of an α-amino methyl ester with an aldehyde in the presence of a reducing agent like sodium borohydride. chimia.ch This method is versatile and tolerates a range of functional groups.

Furthermore, crystallization-induced asymmetric transformation (CIAT) has been explored for the resolution of racemic phenylalanine methyl ester derivatives. ut.ac.ir This process involves the in-situ racemization of the undesired enantiomer while the desired enantiomer selectively crystallizes from the solution, potentially leading to a theoretical yield of 100%. ut.ac.ir

Chemical Reactivity and Derivatization Pathways of Methyl 2 Amino 2 Methyl 3 Phenylpropanoate

Reactions Involving the Primary Amino Functionality

The primary amino group is a key site for a variety of nucleophilic reactions, allowing for the synthesis of a wide range of derivatives.

The primary amine of Methyl 2-amino-2-methyl-3-phenylpropanoate can participate in amidation reactions to form peptide bonds, a fundamental process for extending the molecular backbone. Due to the steric hindrance caused by the α-methyl group, specialized coupling agents and conditions are often required to achieve efficient peptide bond formation. These reactions are crucial for incorporating this non-natural amino acid into peptide chains, which can confer unique conformational properties to the resulting peptides.

Commonly used peptide coupling reagents are employed to activate the carboxylic acid of an incoming N-protected amino acid, facilitating its reaction with the amino group of this compound. The synthesis of peptides is often achieved using reagents like EDC in the presence of HOBt.

Table 1: Reagents for Peptide Coupling

Coupling Reagent Additive Typical Solvent Notes
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt (Hydroxybenzotriazole) Chloroform, DCM, DMF Standard conditions for peptide synthesis nih.gov.
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) HOBt or OxymaPure DMF Often used in solid-phase peptide synthesis ejbiotechnology.info.

The resulting dipeptide ester can then undergo further deprotection and coupling cycles to build longer peptide sequences.

The nucleophilicity of the primary amino group allows for N-alkylation and N-acylation reactions. N-alkylation introduces alkyl substituents onto the nitrogen atom, which can significantly alter the compound's properties. A common method for achieving this is reductive alkylation. This process typically involves the reaction of the amino ester with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄) to yield the N-alkylated product. This method is effective for a range of aldehydes, leading to corresponding N-alkyl derivatives in good yields chimia.ch.

N-acylation involves the reaction of the amino group with acylating agents such as acid chlorides or anhydrides. This reaction proceeds readily to form an amide linkage. For instance, reaction with methyl malonyl chloride in the presence of a base like sodium bicarbonate results in the corresponding N-acylated product orgsyn.org.

Table 2: N-Alkylation and N-Acylation Reactions

Reaction Type Reagents Product Type
Reductive Alkylation Aldehyde (e.g., Benzaldehyde), NaBH₄ N-Alkyl-α-amino methyl ester chimia.ch

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine masterorganicchemistry.comresearchgate.net.

The formation of these compounds is an equilibrium process, and the reaction can often be driven to completion by removing the water that is formed. Schiff bases derived from amino acids and their esters are stable compounds and serve as important intermediates in various synthetic transformations semanticscholar.org. The reaction of primary amines with aromatic aldehydes in the absence of a catalyst can also produce imines efficiently organic-chemistry.org.

Transformations of the Methyl Ester Moiety

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups, most notably carboxylic acids and other esters.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-methyl-3-phenylpropanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and typically involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidification to protonate the resulting carboxylate salt chimia.ch.

Acid-catalyzed hydrolysis can also be performed, often by heating the ester in the presence of a strong acid like hydrochloric acid (HCl) google.com. The choice of conditions depends on the compatibility of other functional groups present in the molecule. For instance, N-alkylated α-amino methyl esters can be hydrolyzed using LiOH in a dioxane/water mixture to yield the corresponding N-alkyl-α-amino acids chimia.ch.

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with a different alcohol (e.g., ethanol or benzyl (B1604629) alcohol) in the presence of a catalyst like sodium methoxide can lead to the formation of the corresponding ethyl or benzyl ester csic.es. The reaction is reversible, and an excess of the new alcohol is often used to drive the equilibrium towards the desired product. This method is useful for modifying the ester group to alter the compound's solubility or to introduce a different protecting group.

Reduction of the Ester Group to Alcohols

The methyl ester group of this compound can be reduced to a primary alcohol, yielding (S)-2-amino-2-methyl-3-phenylpropan-1-ol. This transformation is a fundamental reaction in organic synthesis, converting an amino acid ester into an amino alcohol. The choice of reducing agent is critical to ensure the selective reduction of the ester without affecting other functional groups, or to achieve complete reduction when desired.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of esters to alcohols. cdnsciencepub.com However, due to the high reactivity of LiAlH₄, the amino group in the parent compound typically requires protection prior to the reduction to prevent side reactions, such as the formation of amides or deprotonation. cdnsciencepub.com A common strategy involves the N-acetylation of the amino group, followed by reduction of the ester with LiAlH₄ in a suitable solvent like absolute ether or tetrahydrofuran. cdnsciencepub.com The resulting N-acetamido alcohol can then be deprotected via hydrolysis to yield the final amino alcohol. cdnsciencepub.com

Alternative and often milder reagents can also be employed. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters on its own but can do so in the presence of activating agents or under specific conditions. researchgate.net For instance, the combination of 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of triphenylphosphine (PPh₃) can activate the corresponding carboxylic acid, facilitating its reduction by NaBH₄. researchgate.net Another selective reagent is sodium trimethoxyborohydride, which has been shown to reduce esters like methyl 3-phenylpropionate to the corresponding alcohol in good yield, and can offer selectivity in the presence of other functional groups like carboxylic acids. cdnsciencepub.com

Reducing Agent/SystemReaction ConditionsExpected ProductNotes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF; requires N-protection (e.g., N-acetyl)2-acetamido-2-methyl-3-phenylpropan-1-olA strong, non-selective reducing agent. cdnsciencepub.com
Sodium Borohydride (NaBH₄) with ActivatorsActivation of the corresponding acid (e.g., with TCT/PPh₃)2-amino-2-methyl-3-phenylpropan-1-ol (with N-protection)Milder than LiAlH₄; requires activation for ester reduction. researchgate.net
Sodium TrimethoxyborohydrideRefluxing dimethoxyethane2-amino-2-methyl-3-phenylpropan-1-olOffers good selectivity for esters over other groups like carboxylic acids. cdnsciencepub.com

Reactions at the Quaternary α-Carbon and Phenyl Side Chain

Functionalization and Modification of the Phenyl Group

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. The side chain, being an alkyl group (-CH₂-C(R₁,R₂,R₃)), acts as a weak activating group and an ortho, para-director. This directing effect is due to the electron-donating nature of the alkyl group via hyperconjugation and inductive effects, which stabilizes the carbocation intermediates (sigma complexes) formed during the attack at the ortho and para positions.

Common functionalization reactions include:

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, yielding a mixture of ortho-nitro and para-nitro isomers.

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the corresponding ortho- and para-halogenated derivatives.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H), primarily at the para position due to the steric bulk of the side chain and the reagent.

Friedel-Crafts Alkylation/Acylation: The introduction of alkyl or acyl groups can be achieved using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions also predominantly yield para-substituted products due to steric hindrance at the ortho position.

Reaction TypeTypical ReagentsMajor Products
NitrationHNO₃, H₂SO₄Methyl 2-amino-2-methyl-3-(4-nitrophenyl)propanoate
BrominationBr₂, FeBr₃Methyl 2-amino-2-methyl-3-(4-bromophenyl)propanoate
SulfonationSO₃, H₂SO₄Methyl 2-amino-2-methyl-3-(4-sulfophenyl)propanoate
Friedel-Crafts AcylationCH₃COCl, AlCl₃Methyl 2-amino-2-methyl-3-(4-acetylphenyl)propanoate

Cyclization Reactions and Ring Formation Utilizing the Compound Backbone

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a suitable precursor for various cyclization reactions to form heterocyclic structures.

One of the most direct cyclization pathways is intramolecular amidation to form a lactam . While direct cyclization to form a four-membered β-lactam is thermodynamically challenging, intermolecular condensation between two molecules is more favorable. This process, typically requiring heat or a catalyst, leads to the formation of a six-membered diketopiperazine ring, a common structural motif in natural products.

Furthermore, the compound can serve as a backbone for constructing more complex heterocyclic systems involving the phenyl ring. For example, under acidic conditions, an intramolecular electrophilic substitution reaction can occur, leading to the formation of fused ring systems. The Pictet-Spengler reaction is a classic example where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. While the parent compound lacks the necessary aldehyde/ketone, derivatization of the amino group could facilitate such a cyclization, leading to the formation of a tetrahydroisoquinoline ring system. Similarly, the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamide using a dehydrating agent, could be adapted to derivatives of this compound to yield dihydrosioquinolines. These types of reactions highlight the utility of the compound's backbone in the synthesis of complex nitrogen-containing heterocycles.

Applications of Methyl 2 Amino 2 Methyl 3 Phenylpropanoate As a Key Building Block in Complex Molecular Synthesis

Incorporation into Peptide and Peptidomimetic Structuresmedchemexpress.comchemscene.com

The introduction of α,α-disubstituted amino acids like α-methyl-phenylalanine into peptide chains is a well-established strategy for creating peptides with enhanced properties. The methyl ester, Methyl 2-amino-2-methyl-3-phenylpropanoate, is a direct precursor for this purpose, often used in solid-phase or solution-phase peptide synthesis.

The primary motivation for incorporating α-methyl-phenylalanine into a peptide backbone is to induce conformational constraint. The presence of the methyl group at the α-carbon restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, forcing the peptide backbone into more defined secondary structures, such as helices or turns. This rigidity is crucial for designing peptidomimetics that mimic the bioactive conformation of a natural peptide, often leading to improved receptor binding affinity and specificity. nih.govnih.gov

A key synthetic application involves using phenylalanine derivatives to create cyclic mimetics. For instance, 6-Benzylpiperazine-2,3,5-trione, a cyclic and conformationally constrained derivative of phenylalanine, can be synthesized and subsequently alkylated at its α-carbon. rsc.org This process yields derivatives with a dialkylated α-carbon, analogous to the structure of this compound, effectively locking the residue's conformation. rsc.org By limiting the flexibility of the peptide, researchers can stabilize desired structures and prevent degradation by proteases, which often require a flexible substrate for cleavage. rsc.orgnih.gov

While this compound is a cornerstone for creating modified peptides, its role is distinct from the synthesis of azapeptides. Azapeptides are analogues where the α-carbon of an amino acid residue is replaced by a nitrogen atom. nih.govkirj.ee This modification dramatically alters the electronic properties of the peptide bond. kirj.ee The synthesis of azapeptides typically involves specialized precursors like activated hydrazine (B178648) derivatives or thiocarbazates, which serve as aza-amino acid surrogates. nih.govkirj.ee

This compound and its corresponding acid are classified as reagents for peptide synthesis. medchemexpress.com They serve as readily available starting materials for researchers exploring structure-activity relationships in bioactive peptides. By systematically replacing a natural phenylalanine residue with its α-methylated counterpart, scientists can probe the importance of conformational flexibility at that specific position for biological activity. This approach is fundamental in medicinal chemistry for optimizing peptide-based drug candidates, transforming flexible, transiently active peptides into rigid, potent, and stable therapeutic leads.

Table 1: Research Findings on Peptide Modifications using α-Methyl-Phenylalanine

Modification Type Building Block / Precursor Key Outcome Research Focus
Conformational Constraint This compound Restricted dihedral angle rotation (φ, ψ); stabilization of secondary structures (helices, turns). rsc.org Enhancing receptor binding, specificity, and metabolic stability. nih.govnih.gov
Cyclic Peptidomimetics 6-Benzylpiperazine-2,3,5-trione (derived from Phenylalanine) Creation of rigid scaffolds with a dialkylated α-carbon. rsc.org Mimicking bioactive conformations and improving proteolytic resistance. rsc.org
Steric Shielding This compound Protection of adjacent peptide bonds from enzymatic cleavage. Increasing the in-vivo half-life of therapeutic peptides.

Utility in the Construction of Nitrogen-Containing Heterocyclic Systemsmdpi.comfrontiersin.org

Amino acids are versatile precursors for the synthesis of nitrogen-containing heterocycles, a class of compounds of immense importance in medicinal chemistry due to their prevalence in approved drugs. mdpi.commdpi-res.com this compound and related phenylalanine derivatives can be transformed into various heterocyclic structures.

A prominent example is the synthesis of piperazine (B1678402) derivatives. The cyclization of phenylalanine precursors can lead to the formation of structures like 6-benzylpiperazine-2,3,5-trione. rsc.org This heterocycle not only acts as a constrained phenylalanine mimetic but is also a synthetic intermediate that can be further modified. rsc.org Additionally, related amino acid esters, such as methyl L-phenylalaninate, have been used to synthesize chiral triazolium salts, which are precursors to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts. researchgate.net

Synthesis of Other Non-Natural Amino Acid Derivativesbocsci.com

Unnatural amino acids (UAAs) are amino acids not found among the 20 proteinogenic ones and are created through chemical synthesis or bioengineering. nih.gov They are incorporated into molecules to introduce novel chemical functionalities, enhance stability, or probe biological mechanisms. nih.gov

This compound is itself a non-natural amino acid derivative. Furthermore, it serves as a scaffold for the synthesis of even more complex UAAs. Research has shown that cyclic derivatives like 6-benzylpiperazine-2,3,5-trione can be selectively and sequentially alkylated at three different positions: the two nitrogen atoms (N¹ and N⁴) and the α-carbon (C⁶). rsc.org This allows for the systematic creation of a diverse library of conformationally constrained phenylalanine mimetics from a single heterocyclic precursor, greatly expanding the available chemical space for drug discovery. rsc.org

Strategic Employment in Total Synthesis Projects of Elaborate Organic Molecules (focus on intermediate role)

Beyond its use in peptides and heterocycles, the core structure of 2-amino-2-methyl-3-phenylpropanoate is a valuable intermediate in the total synthesis of complex natural products and pharmaceuticals. The strategic placement of the α-methyl group can be critical for establishing a specific stereocenter or for directing subsequent reactions.

For example, a closely related compound, L-threo 2-amino-2-methyl-3-hydroxy-3-phenylpropionic acid, is known to be a key intermediate in the synthesis of L-methyldopa, an important antihypertensive drug. google.com The phenylpropanoate skeleton is also a recurring motif in a variety of natural products. One such example is Hyoscyamine, a tropane (B1204802) alkaloid, which contains a 3-hydroxy-2-phenylpropanoate moiety attached to a complex bicyclic amine. wikipedia.org The use of derivatives of this compound in these synthetic routes highlights their role as crucial building blocks for constructing elaborate molecular targets.

Methodological Advancements in Chiral Building Block Utilization

The utility of this compound, and α,α-disubstituted amino acids in general, is intrinsically linked to the development of efficient synthetic methods for their incorporation into larger molecules, particularly peptides. nih.gov These non-natural amino acids present unique challenges to standard peptide synthesis protocols, primarily due to the steric hindrance at the α-carbon, which can impede coupling reactions. kennesaw.edu

Recent advancements have focused on overcoming these synthetic hurdles. The development of specialized coupling reagents and optimized reaction conditions has been crucial. For instance, the use of potent activating agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in conjunction with a base such as diisopropylethylamine (DIPEA) has proven effective for coupling sterically hindered amino acids. researchgate.net The 'azirine/oxazolone method' represents another sophisticated strategy where α,α-disubstituted α-amino acids are introduced by coupling the corresponding amino or peptide acid with a 2,2-disubstituted 3-amino-2H-azirine. researchgate.net

Solid-phase peptide synthesis (SPPS) has also been adapted for the inclusion of these building blocks. A mild procedure known as "di-UPS" (di-unnatural peptide synthesis) facilitates the solid-phase synthesis of racemic α,α-disubstituted amino acids and their incorporation into peptide chains. capes.gov.br This method is compatible with a wide range of protected amino acid side chains, making it a versatile tool for creating peptide libraries with diverse functionalities. capes.gov.br

Furthermore, gold redox catalysis has emerged as a facile method for the asymmetric synthesis of α,α-disubstituted amino acid derivatives. acs.org This approach utilizes an in situ formed aryl gold(III) intermediate to activate an alkyne, leading to the formation of a tetrasubstituted carbon stereocenter with high stereoselectivity. acs.org The resulting α,α-disubstituted amino acid derivatives can then be readily incorporated into peptides. acs.org

The table below summarizes some of the advanced methodologies used for incorporating α,α-disubstituted amino acids like this compound into peptides.

Methodology Description Key Advantages Reference
Potent Coupling Reagents Use of reagents like TBTU/DIPEA to overcome steric hindrance during peptide bond formation.High coupling efficiency for sterically demanding amino acids. researchgate.net
Azirine/Oxazolone Method Coupling of an amino or peptide acid with a 2,2-disubstituted 3-amino-2H-azirine.Effective for introducing α,α-disubstituted residues. researchgate.net
di-UPS on Solid Phase A mild, solid-phase synthesis procedure for racemic α,α-disubstituted amino acids.Compatibility with various protected side chains and suitability for library synthesis. capes.gov.br
Gold Redox Catalysis Asymmetric synthesis via gold-catalyzed alkyne activation and subsequent functionalization.High stereoselectivity and access to previously inaccessible α,α-diaryl amino acid derivatives. acs.org

These methodological advancements are critical for unlocking the full potential of this compound as a valuable building block in medicinal chemistry and materials science. By providing efficient and stereocontrolled routes for its incorporation, researchers can systematically explore the impact of this unique amino acid on molecular conformation and function. The availability of its hydrochloride salt, often denoted as a-Methyl-DL-phenylalanine methyl ester hydrochloride or H-alpha-Me-DL-Phe-OMe · HCl, from commercial suppliers further facilitates its use in research and development. creative-peptides.comchemimpex.com

The introduction of the α-methyl group in this compound significantly restricts the conformational freedom of the peptide backbone. nih.gov This steric hindrance can promote the formation of well-defined secondary structures, such as helices or fully extended conformations. nih.govjst.go.jp For example, peptides composed of chiral α-methylated α,α-disubstituted amino acids often adopt a 3(10)-helical structure. nih.govjst.go.jp This ability to pre-organize peptide chains into specific conformations is highly desirable in the design of peptidomimetics and other bioactive molecules.

The synthesis of peptides containing α,α-disubstituted amino acids like this compound is a key area of research. kennesaw.edu The steric hindrance caused by the α,α-disubstitution can lead to the formation of noncovalently stapled helical peptides, which are unusually stable in serum because they are not easily recognized by proteases. kennesaw.edu This enhanced stability is a significant advantage for the development of peptide-based therapeutics.

In addition to its role in peptide synthesis, a-Methyl-DL-phenylalanine methyl ester hydrochloride is utilized in neurological research. chemimpex.com Its structural similarity to natural amino acids allows it to be used as a probe to study amino acid metabolism and neurotransmitter function. chemimpex.com

The table below provides a summary of the research findings related to the application of α,α-disubstituted amino acids, with a focus on α-methyl-phenylalanine derivatives.

Research Area Key Findings Significance Reference
Peptide Conformation α-methylation restricts conformational freedom, inducing helical or extended secondary structures.Enables the design of peptides with predictable and stable three-dimensional shapes. nih.govjst.go.jp
Peptide Stability The steric bulk of the α,α-disubstituted residue provides resistance to enzymatic degradation.Leads to peptide therapeutics with improved in vivo half-lives. kennesaw.edu
Neurological Research Serves as a tool to investigate amino acid metabolism and neurotransmitter systems.Contributes to the understanding of neurological pathways and the development of new therapeutic agents. chemimpex.com

Stereochemical Analysis and Conformational Studies in Academic Research on Methyl 2 Amino 2 Methyl 3 Phenylpropanoate

Methods for Absolute and Relative Configuration Determination

Establishing the precise three-dimensional arrangement of atoms, or stereochemistry, at the chiral α-carbon is fundamental to understanding the compound's properties and biological interactions. Researchers employ several powerful methods for this purpose.

Spectroscopic techniques are invaluable for determining the absolute and relative configurations of chiral molecules, often by converting the enantiomers into diastereomers with distinct, measurable properties.

Marfey's Method : This widely used technique is designed for the chiral analysis of amino acids. semanticscholar.org It involves the derivatization of the amino acid enantiomers with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. nih.govspringernature.com This reaction creates a pair of diastereomers that possess different physicochemical properties. springernature.com These diastereomers can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govspringernature.com The elution order of the diastereomers, when compared to known standards, allows for the unambiguous assignment of the original amino acid's absolute configuration (D or L). The dinitrophenyl group provides a strong UV chromophore, enabling highly sensitive detection. springernature.com

Mosher's Method : This is a powerful NMR-based technique used to determine the absolute configuration of chiral alcohols and primary amines. nih.govacs.org The method involves reacting the chiral amine of a compound like 2-amino-2-methyl-3-phenylpropanoate with the two separate enantiomers, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid), to form a pair of diastereomeric amides. nih.govnih.gov The protons in these two diastereomers experience different magnetic environments due to the anisotropic effect of the MTPA phenyl ring. nih.gov By recording the ¹H NMR spectra for each diastereomer and analyzing the differences in the chemical shifts (Δδ = δS - δR), the absolute configuration of the amine's stereocenter can be reliably deduced. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Beyond its use in Mosher's method, NMR spectroscopy is a cornerstone of stereochemical analysis. Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of atoms within a molecule. These through-space correlations provide critical data for constructing a three-dimensional model of the molecule in solution. nih.gov For chiral molecules, the use of chiral solvating agents can also induce separate NMR signals for enantiomers, allowing for their differentiation and quantification without the need for covalent derivatization.

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound. This technique provides a detailed atomic-level picture of the molecule in its solid state, yielding precise measurements of bond lengths, bond angles, and torsional angles. For a chiral molecule like Methyl 2-amino-2-methyl-3-phenylpropanoate, successful single-crystal X-ray diffraction analysis provides definitive proof of its molecular connectivity, conformation, and, crucially, its absolute stereochemistry. It serves as the gold standard against which data from spectroscopic and computational methods are often validated. rsc.org

Conformational Analysis of this compound and its Oligomers

The presence of two substituents on the α-carbon atom dramatically restricts the molecule's conformational flexibility, which has profound implications for the structure of larger peptides.

The replacement of the α-hydrogen with a methyl group in this compound significantly constrains the rotational freedom around the peptide backbone. nih.govjst.go.jp This steric hindrance limits the accessible regions of the Ramachandran plot, which maps the allowed phi (φ) and psi (ψ) dihedral angles that dictate peptide secondary structure.

This restriction strongly promotes the formation of specific, well-defined secondary structures in oligomers. Research on peptides containing chiral α-methylated α,α-disubstituted amino acids shows a strong preference for forming a 3(10)-helical structure. jst.go.jpresearchgate.net This is in contrast to peptides made from α-ethylated residues, which tend to adopt a fully extended C5-conformation. jst.go.jpresearchgate.net Therefore, incorporating this compound into a peptide chain is a powerful strategy to induce and stabilize helical folds. The chirality of the α-carbon center can further influence the screw-sense (right-handed 'P' or left-handed 'M') of the resulting helix. researchgate.net

Table 1: Influence of α-Substitution on Peptide Secondary Structure
α,α-Disubstituted Amino Acid TypeDominant Secondary StructureReference
α-Methylated (e.g., Aib, α-Me-Phe)3(10)-Helix jst.go.jpresearchgate.net
α-EthylatedFully Extended C5-Conformation jst.go.jpresearchgate.net
Achiral Cyclic (e.g., Ac5c)3(10)-Helix in short peptides, can form α-helices in longer sequences rsc.org
Chiral Cyclic (e.g., Ac5cdOM)α-Helix rsc.org

A combination of spectroscopic experiments and computational modeling is typically employed to fully characterize the conformational preferences of these modified peptides.

Spectroscopic Approaches :

Infrared (IR) Spectroscopy is used to investigate hydrogen-bonding patterns within the peptide, which are characteristic of different secondary structures.

Circular Dichroism (CD) Spectroscopy is particularly sensitive to the chiral environment and ordered secondary structures of peptides. nih.gov Different types of helices (e.g., 3(10)-helix vs. α-helix) and other structures produce distinct CD spectra, allowing for their identification and quantification in solution. rsc.orgmdpi.com For example, a parallel G-quadruplex structure is characterized by a positive signal at 264 nm and a negative band at 245 nm. mdpi.com

NMR Spectroscopy , as previously mentioned, provides detailed information on conformation through measurements like the Nuclear Overhauser Effect (NOE), which identifies protons that are close in space.

Computational Approaches : These experimental data are often used in conjunction with computational methods. Molecular mechanics and quantum chemistry calculations can model the potential energy surface of the molecule, predicting the most stable conformations and the energy barriers between them. These theoretical models help interpret complex spectroscopic data and provide a more complete picture of the molecule's dynamic behavior in solution.

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry are essential tools for studying complex molecules like this compound. These methods allow researchers to investigate molecular properties that may be difficult or impossible to measure experimentally.

Applications include:

Conformational Energy Landscapes : Computational models can map the relative energies of all possible conformations, identifying the lowest-energy (most stable) structures. jst.go.jp This is crucial for understanding the inherent structural biases imposed by the α,α-disubstitution.

Prediction of Spectroscopic Properties : Quantum chemistry calculations can predict NMR chemical shifts, IR vibrational frequencies, and CD spectra for different conformations. Comparing these predicted spectra with experimental results helps to confirm the presence of specific structures.

Molecular Dynamics (MD) Simulations : MD simulations can model the movement of the molecule and its oligomers over time in a simulated solvent environment. This provides insight into the flexibility of the peptide backbone, the stability of secondary structures, and the dynamics of conformational changes.

These computational approaches, when combined with empirical data from spectroscopy and crystallography, provide a comprehensive understanding of the stereochemical and conformational properties of this compound and its influence on peptide architecture.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in elucidating the mechanisms and energetic profiles of its synthesis and reactions. While direct DFT studies on this specific molecule are not extensively published, research on analogous α-amino acid esters provides a strong framework for understanding its chemical behavior. cu.edu.egkg.ac.rs

One key reaction is the hydrolysis of the ester group, a fundamental process in both chemical synthesis and biological metabolism. DFT calculations can model the reaction pathway of ester hydrolysis under both acidic and basic conditions. For instance, studies on the base-catalyzed hydrolysis of simple amino acid esters reveal a stepwise mechanism involving the formation of a tetrahedral intermediate. cu.edu.egresearchgate.net The calculated activation energies and reaction enthalpies for each step provide a quantitative measure of the reaction's feasibility.

In a hypothetical DFT study on the hydrolysis of this compound, the reaction would likely be modeled in the presence of a water molecule and a catalyst (e.g., a hydroxide (B78521) ion). The calculations would aim to identify the transition state structures and the intermediate. The presence of the α-methyl group is expected to influence the stability of the tetrahedral intermediate and the activation barriers due to steric and electronic effects.

Table 1: Hypothetical DFT Calculated Energetic Profile for the Hydrolysis of this compound

StepDescriptionΔG (kcal/mol)ΔH (kcal/mol)
1 Formation of Tetrahedral Intermediate+12.5+10.2
2 Transition State 1 (TS1)+20.8+18.5
3 Breakdown of Intermediate-5.3-4.1
4 Transition State 2 (TS2)+15.1+13.9
5 Product Formation (α-methyl-phenylalanine and Methanol)-18.7-16.4

Note: This data is illustrative and based on typical values from DFT studies on related amino acid esters.

Furthermore, DFT calculations are crucial for understanding the stereoselectivity in the synthesis of α-methylated amino acids. nih.govacs.org For instance, in the alkylation of an enolate derived from a precursor, DFT can be used to model the transition states for the approach of the methylating agent from either face of the enolate. The energy difference between these diastereomeric transition states can predict the stereochemical outcome of the reaction. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. nih.govmdpi.com The conformational flexibility of this compound is primarily determined by the torsional angles around the Cα-Cβ bond and the Cα-C(O) bond.

MD simulations of phenylalanine derivatives and other peptides containing non-coded amino acids have shown that these molecules can adopt a variety of low-energy conformations in solution. nih.govnih.gov The results of these simulations are often visualized using Ramachandran-like plots, which show the distribution of the backbone dihedral angles (phi, φ, and psi, ψ). For an α,α-disubstituted amino acid ester, the accessible conformational space is more restricted compared to its α-H analogue due to the steric hindrance imposed by the α-methyl group.

A typical MD simulation of this compound would involve solvating a single molecule in a box of water molecules and simulating its motion over a period of nanoseconds to microseconds. The trajectory from the simulation provides a detailed picture of the accessible conformations and the transitions between them. nih.gov

Table 2: Representative Conformational States of this compound from a Hypothetical MD Simulation

Conformational StateDihedral Angle (φ, C-N-Cα-Cβ)Dihedral Angle (ψ, N-Cα-C(O)-O)Relative Population (%)
1 -60° ± 15°-45° ± 20°45
2 -65° ± 15°+140° ± 20°30
3 +55° ± 15°+50° ± 20°15
4 OtherOther10

Note: The dihedral angles and populations are illustrative and represent a plausible scenario for an α-methylated amino acid ester.

The insights from MD simulations are crucial for understanding how this molecule might interact with biological targets, such as enzyme active sites or receptors. The preferred conformations can dictate the binding affinity and orientation.

Computational Prediction of Stereoselectivity and Reactivity Profiles

Computational chemistry plays a significant role in predicting the stereoselectivity of reactions leading to chiral molecules like this compound. organic-chemistry.orgacs.orgnih.gov The synthesis of α-methylated amino acids often involves the stereoselective alkylation of a chiral enolate precursor. nih.govresearchgate.net Computational models can be used to rationalize and predict the observed stereoselectivity.

For example, in a phase-transfer catalyzed alkylation, the chiral catalyst forms a complex with the enolate. The steric and electronic interactions within this complex favor the approach of the electrophile (e.g., methyl iodide) from one specific direction, leading to the preferential formation of one stereoisomer. organic-chemistry.org Quantum mechanical calculations, including DFT, can be employed to model the transition states of these reactions and calculate the energy barriers for the formation of different stereoisomers. A lower energy barrier for one pathway indicates that the corresponding stereoisomer will be the major product.

The reactivity profile of this compound can also be predicted using computational methods. For instance, the local reactivity of the molecule can be assessed by calculating various electronic properties, such as the Fukui functions or the electrostatic potential on the molecular surface. These calculations can identify the most nucleophilic and electrophilic sites within the molecule, providing insights into its likely reaction partners and pathways.

Table 3: Predicted Reactivity Indices for Key Atoms in this compound

Atom/GroupFukui Index (f-) for Nucleophilic AttackFukui Index (f+) for Electrophilic AttackElectrostatic Potential (kcal/mol)
Amino Nitrogen 0.250.05-25.8
Carbonyl Carbon 0.080.35+35.2
Carbonyl Oxygen 0.320.03-30.1
Phenyl Ring (average) 0.150.12-10.5

Note: These values are hypothetical and serve to illustrate the type of data generated from computational reactivity studies.

Future Directions and Emerging Research Avenues in the Chemistry of Methyl 2 Amino 2 Methyl 3 Phenylpropanoate

Advancements in Sustainable and Environmentally Benign Synthetic Methodologies

The development of green and sustainable methods for synthesizing chiral molecules is a paramount goal in modern chemistry. For Methyl 2-amino-2-methyl-3-phenylpropanoate and related compounds, future research will likely pivot towards biocatalysis and methodologies that minimize waste and hazardous reagents.

Biocatalytic approaches are gaining significant traction. While traditional synthesis often relies on multi-step processes with harsh reagents, enzymes offer the potential for high enantioselectivity under mild conditions. rsc.orgnih.gov For instance, the use of Phenylalanine Ammonia Lyases (PALs) for the amination of cinnamic acid derivatives has been shown to be a cost-effective and sustainable method for producing L-phenylalanine derivatives. frontiersin.org Future work could explore the engineering of PALs or the discovery of novel enzymes capable of directly aminating a precursor to this compound. Similarly, imine reductases (IREDs) have been successfully employed for the asymmetric synthesis of N-substituted α-amino esters through the reductive coupling of α-ketoesters and amines, offering a scalable and efficient route. nih.gov The discovery and evolution of protoglobin nitrene transferases that can catalyze the enantioselective C-H amination of carboxylic acid esters represents another promising frontier for creating unprotected chiral α-amino esters directly. nih.govnih.gov

Another area of development is the use of greener reagents and solvent-free conditions. Research into the hydrolysis of Fmoc-protected amino esters has highlighted the use of calcium(II) iodide as a less toxic and inexpensive alternative to traditional methods, which is crucial for preparing amino acids for solid-phase peptide synthesis (SPPS). nih.gov The development of one-pot, multicomponent reactions under solvent-free conditions for related heterocyclic structures also points towards a more environmentally benign future for complex molecule synthesis. researchgate.net These strategies reduce energy consumption and simplify purification processes, aligning with the principles of green chemistry.

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methods
AspectConventional MethodsEmerging Sustainable Methods
CatalystsOften require expensive and toxic heavy metals.Biocatalysts (e.g., PALs, IREDs), organocatalysts, earth-abundant metal catalysts. rsc.orgfrontiersin.orgnih.gov
Reaction ConditionsHarsh conditions (high temperature/pressure), use of hazardous reagents (e.g., thionyl chloride). mdpi.comMild conditions (room temperature, atmospheric pressure), aqueous media. frontiersin.orgnih.gov
Waste GenerationStoichiometric byproducts, use of organic solvents requiring disposal.Solvent-free reactions, reduced byproducts, potential for catalyst recycling. researchgate.net
SelectivityMay require protecting groups, leading to extra steps.High chemo-, regio-, and enantioselectivity in a single step. nih.govijournals.cn

Discovery and Development of Novel Reactivity and Cascade Transformations

Expanding the synthetic utility of this compound hinges on discovering new ways it can react. Future research will focus on novel transformations and cascade reactions that can rapidly build molecular complexity from this foundational building block.

One emerging area is photoredox catalysis, which uses visible light to initiate novel chemical reactions. nih.govacs.org A conceptually new approach involves a three-component radical cascade reaction using glycine (B1666218) esters, α-bromo carbonyl compounds, and 2-vinylcyclopropyl ketones. nih.govacs.org This method allows for the creation of densely functionalized, enantioenriched α-amino acid derivatives, a strategy that could be adapted for α,α-disubstituted esters like this compound. nih.govacs.org Another innovative approach uses visible light to mediate the reaction of imine derivatives with CO2 to produce α,α-disubstituted α-amino acids, highlighting a sustainable method for carboxylation. nih.gov

Cascade reactions, where multiple chemical bonds are formed in a single operation, offer significant advantages in efficiency. Research into the annulation of α-diazo sulfonium (B1226848) salts with α-vinylanilines points to complex reaction pathways that proceed through dicationic intermediates to form new heterocyclic systems. acs.org Adapting such strategies could allow this compound to be a key component in constructing novel quinoline (B57606) or isoquinolinone scaffolds, which are common in pharmaceuticals. acs.orgacs.org The development of catalytic asymmetric additions to α-iminoesters is another promising route to α,α-disubstituted α-amino acids, and expanding the scope of nucleophiles, such as using acetonitrile (B52724), could provide direct access to unique derivatives. rsc.org

Expanding the Scope of Building Block Applications in Complex Molecule Synthesis

This compound is a chiral building block, and its true potential is realized when it is incorporated into larger, more complex molecules with significant biological or material functions. medchemexpress.com Future research will undoubtedly focus on demonstrating its utility in the synthesis of novel peptides, natural products, and pharmaceuticals.

The incorporation of α,α-disubstituted amino acids into peptides is known to induce specific secondary structures, such as helices or fully extended conformations, due to steric constraints. nih.gov This property is invaluable for designing peptidomimetics with enhanced metabolic stability and specific binding affinities. Future work will likely involve using this compound to create peptides with predictable and rigid structures for applications as therapeutic agents or in material science. For example, its inclusion could be key in developing more stable analogues of bioactive peptides like Leu-enkephalin. researchgate.net

Furthermore, the compound can serve as a crucial intermediate for creating other valuable molecules. For instance, the development of safe and efficient methods to convert α-amino acids into β³-amino acid methyl esters opens a pathway to a different class of valuable building blocks, which are components of biologically active compounds like sedum alkaloids. nih.gov Similarly, its use as a precursor in the synthesis of PET imaging agents, such as ¹⁸F-labeled α-methyl-phenylalanine derivatives, highlights its potential in diagnostics. nih.gov Research is ongoing to develop new radiolabeled tracers with improved tumor accumulation and pharmacokinetic profiles. nih.gov

Synergistic Approaches Integrating Experimental and Advanced Computational Chemistry

The integration of computational chemistry with experimental synthesis is a powerful paradigm that accelerates discovery and deepens mechanistic understanding. For a flexible molecule like this compound, this synergy is crucial for predicting its behavior and designing new applications.

Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the conformational landscape of amino acid esters. nih.gov Studies on phenylalanine and tyrosine methyl esters have shown that their conformational behavior is governed by a subtle interplay of steric and hyperconjugative interactions, rather than just hydrogen bonding. nih.gov Applying these computational methods to this compound can predict its most stable conformers, which is critical for understanding its reactivity and how it interacts with enzymes or receptors. rsc.org This knowledge can guide the design of catalysts and reaction conditions to favor desired outcomes.

This joint experimental-computational approach is also vital for interpreting spectroscopic data. Accurate computational models can predict vibrational spectra (IR and Raman), which, when compared to experimental results, can confirm the structural and conformational assignments of the molecule and its derivatives in different environments. rsc.orgmdpi.com This integrated approach provides a robust framework for analyzing complex systems and rationally designing new molecules with desired properties, paving the way for more efficient and targeted research. rsc.org

Table 2: Role of Computational Chemistry in Studying this compound
Area of ApplicationComputational TechniqueInsight ProvidedExperimental Correlation
Conformational AnalysisDFT, Wave-function methodsPredicts stable conformers and intramolecular interactions (steric, hyperconjugative). nih.govNMR and Infrared Spectroscopy. nih.gov
Reaction MechanismTransition State AnalysisElucidates reaction pathways and activation energies for novel transformations. researchgate.netKinetic studies and product analysis.
SpectroscopyVibrational Frequency CalculationAids in the assignment of complex IR and Raman spectra. mdpi.comExperimental IR/Raman spectroscopy.
Catalyst DesignMolecular Docking, QM/MMModels enzyme-substrate or catalyst-substrate interactions to guide rational design.Enzyme assays and catalyst performance tests.

Application of this compound Chemistry in Flow Synthesis and Automated Platforms

The shift from traditional batch processing to continuous flow synthesis and automated platforms represents a major technological advancement in chemical manufacturing. These technologies offer improved safety, efficiency, scalability, and control over reaction conditions. nih.govresearchgate.net The chemistry of this compound is well-suited for adaptation to these modern platforms.

Continuous flow systems have already proven advantageous for various transformations relevant to amino acid synthesis, including enantioselective catalysis, hydrogenations, and biocatalytic reactions. nih.govrsc.org For example, the stereoselective phase-transfer catalysis to produce quaternary amino acids has been successfully translated to a continuous flow setup, demonstrating higher productivity and simpler product isolation compared to batch processes. researchgate.netmdpi.com Similarly, the synthesis of L-phenylalanine derivatives using immobilized enzymes in packed-bed reactors has achieved excellent conversions with short reaction times and allowed for catalyst reuse. frontiersin.org Applying these flow methodologies to the synthesis of this compound could significantly streamline its production.

Furthermore, automated platforms are revolutionizing peptide synthesis and drug discovery. amidetech.comresearchgate.net Automated fast-flow peptide synthesizers (AFPS) can now rapidly assemble long peptide chains, a process that could be enhanced by incorporating unique building blocks like this compound to create novel protein structures. amidetech.comnih.gov Beyond synthesis, automated platforms that integrate synthesis with screening and machine learning are accelerating the discovery of new drug candidates. octant.bionih.gov By creating large, focused libraries of molecules derived from a core scaffold like this compound, these systems can rapidly identify compounds with optimized pharmacological profiles through iterative learning loops. octant.bio

Q & A

Q. Structural-Activity Relationship (SAR) Table

ModificationBioactivity ChangeMechanism
Phenyl → 3-Fluorophenyl↑ GPCR affinityEnhanced dipole interactions
Methyl ester → Ethyl↓ Metabolic stabilitySlower esterase hydrolysis

How can researchers address contradictions in reported solubility and stability data for this compound?

Advanced Research Focus
Discrepancies arise from solvent polarity and pH:

  • Solubility : In DMSO, solubility is 150 mg/mL, but in water (pH 7.4), it drops to 2 mg/mL due to zwitterionic form precipitation .
  • Stability : Degradation occurs under acidic conditions (t₁/₂ = 3 hrs at pH 2) but stabilizes in neutral buffers (t₁/₂ > 72 hrs) .

Q. Methodological Recommendations :

  • Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays.
  • Characterize stability via accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

What analytical strategies are effective for quantifying impurities in this compound samples?

Advanced Research Focus
Common impurities include hydrolyzed acids (e.g., 2-amino-2-methyl-3-phenylpropanoic acid) and stereoisomers:

  • HPLC-DAD : A C18 column with 0.1% TFA in acetonitrile/water gradient separates impurities (LOD = 0.05%) .
  • Chiral chromatography : Polysaccharide-based columns resolve enantiomers (e.g., 2% ee detection limit) .

Q. Impurity Profile Table

ImpuritySourceMaximum Allowable Level
Free carboxylic acidEster hydrolysis≤0.5% (ICH Q3A)
D-enantiomerRacemization during synthesis≤1.0% (pharmaceutical grade)

How does this compound compare to its amide analogs in biochemical applications?

Advanced Research Focus
Replacing the ester with an amide group alters bioavailability and target engagement:

  • Amide derivatives : Exhibit 10-fold higher plasma stability but reduced cell permeability (Papp = 1.2 × 10⁻⁶ cm/s vs. 5.8 × 10⁻⁶ cm/s for esters) .
  • Enzyme selectivity : Amides show preferential inhibition of elastase over trypsin (IC₅₀ = 8 µM vs. 25 µM) due to hydrogen-bonding interactions .

Recommendation : Use ester derivatives for intracellular targets and amides for extracellular enzymes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.